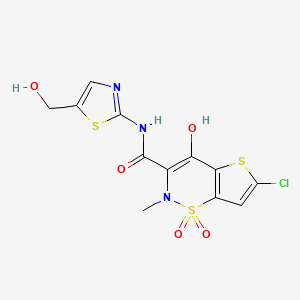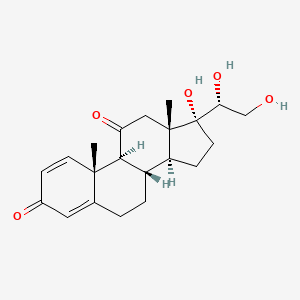
1,4-プレグナジエン-17,20-ベータ, 21-トリオール-3,11-ジオン
概要
説明
1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE is a steroidal compound that belongs to the class of pregnane steroids. These compounds are known for their significant roles in various biological systems and are often derived from higher plants. The unique structure of 1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
科学的研究の応用
1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in various biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
作用機序
Target of Action
The compound 1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE, also known as 20alpha-Dihydroprednisone or (20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione, is a glucocorticoid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. The name “glucocorticoid” is a portmanteau (glucose + cortex + steroid) and is composed from its role in the regulation of glucose metabolism, synthesis in the adrenal cortex, and its steroidal structure .
Mode of Action
It is functionally related to prednisone , a synthetic glucocorticoid drug that is particularly effective as an immunosuppressant . Prednisone is a prodrug that is converted by the liver into prednisolone, which is the active drug and also a steroid . Prednisolone decreases inflammation by suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability; it suppresses the immune system by reducing activity and volume of the lymphatic system .
Biochemical Pathways
These may include the suppression of both the inflammatory and immune responses, leading to decreased edema, erythema, and pruritus .
Pharmacokinetics
Prednisone and prednisolone, to which it is functionally related, show dose-dependent pharmacokinetics; an increase in dose leads to an increase in volume of distribution and plasma clearance . This can be explained in terms of the non-linear binding of the drug to plasma proteins .
Result of Action
These may include decreased inflammation and suppression of the immune system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of pregnenolone derivatives under specific reaction conditions. The process may include the use of reagents such as osmium tetroxide for dihydroxylation, followed by selective oxidation and reduction steps to achieve the desired hydroxylation pattern.
Industrial Production Methods
Industrial production of 1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of biocatalysts or microbial fermentation processes to achieve the desired stereochemistry and functional group modifications.
化学反応の分析
Types of Reactions
1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
類似化合物との比較
Similar Compounds
- (20R)-17α,20-Dihydroxycholesterol
- (20R)-20-Hydroxypregn-4-en-3-one
- 17α,20β-Dihydroxy-4-pregnen-3-one
Uniqueness
1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE is unique due to its specific hydroxylation pattern and its ability to undergo various chemical reactions. This makes it a valuable compound for research and industrial applications, as it can be used to synthesize a wide range of derivatives with different biological activities.
特性
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,17-18,22,25-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAIDVARGWSZLM-GNIMZFFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2([C@@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857831 | |
| Record name | (20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600-92-0 | |
| Record name | 20α-Dihydroprednisone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=600-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)
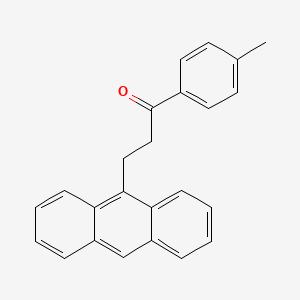

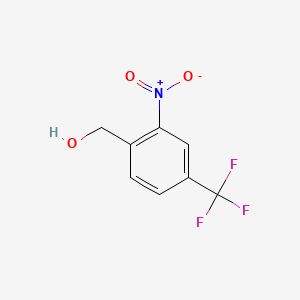
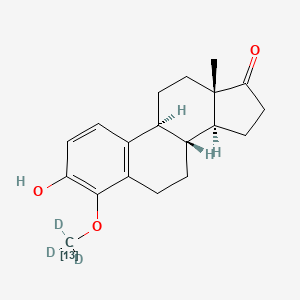
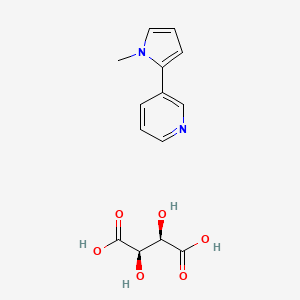
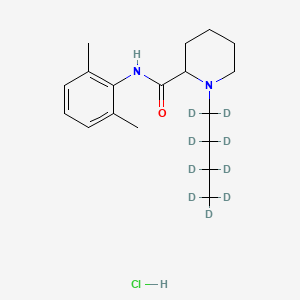
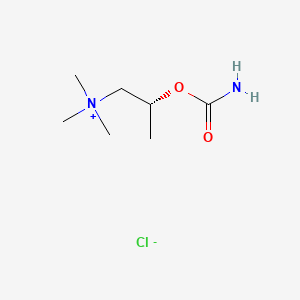
![N,N',N''-[Nitrilotris(2,1-ethanediylthio-2,1-ethanediyl)]tris[5-(dimethylamino)-1-naphthalenesulfonamide](/img/structure/B588519.png)
